molecular formula C9H8BrN3 B1439298 4-(3-bromophenyl)-1H-pyrazol-3-amine CAS No. 301373-51-3

4-(3-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B1439298
CAS No.: 301373-51-3
M. Wt: 238.08 g/mol
InChI Key: YHVUISAHXAWXIC-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-bromobenzaldehyde with hydrazine hydrate forms the corresponding hydrazone, which undergoes cyclization to yield the desired pyrazole derivative .

Another method involves the [3+2] cycloaddition of diazo compounds with alkynyl bromides. This reaction provides 3,5-diaryl-4-bromo-1H-pyrazoles in good yields under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles.

    Oxidation and Reduction: Products include N-oxides and amines.

    Coupling Reactions: Biaryl derivatives are formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVUISAHXAWXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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